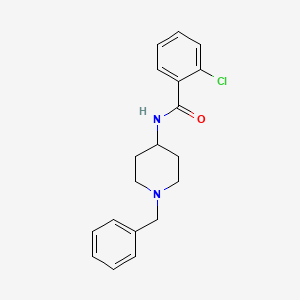

N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide

CAS No.: 326898-90-2

Cat. No.: VC6994501

Molecular Formula: C19H21ClN2O

Molecular Weight: 328.84

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 326898-90-2 |

|---|---|

| Molecular Formula | C19H21ClN2O |

| Molecular Weight | 328.84 |

| IUPAC Name | N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide |

| Standard InChI | InChI=1S/C19H21ClN2O/c20-18-9-5-4-8-17(18)19(23)21-16-10-12-22(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,21,23) |

| Standard InChI Key | DRMYZENYZVHLPK-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1NC(=O)C2=CC=CC=C2Cl)CC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(1-Benzylpiperidin-4-yl)-2-chlorobenzamide belongs to the class of benzamide derivatives, featuring a piperidine ring substituted at the 4-position with a benzyl group and an amide-linked 2-chlorobenzoyl moiety. The compound’s IUPAC name, N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide, reflects this structure. Its molecular formula is C₁₉H₂₁ClN₂O, with a molecular weight of 328.8 g/mol (calculated from analogous compounds).

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide |

| Molecular Formula | C₁₉H₂₁ClN₂O |

| Molecular Weight | 328.8 g/mol |

| Canonical SMILES | ClC1=CC=CC=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |

| InChI Key | [To be determined] |

The chlorine atom at the ortho position of the benzamide ring distinguishes this compound from its para-chloro analog, potentially influencing its electronic properties and biological interactions.

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis of N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide likely follows a pathway analogous to its 4-chloro counterpart. A standard approach involves the condensation of 1-benzylpiperidine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of piperidine attacks the electrophilic carbonyl carbon of the acid chloride, releasing hydrochloric acid.

Reaction Scheme:

The reaction is typically conducted under inert conditions at room temperature, with purification achieved through recrystallization or column chromatography.

Industrial Scalability

Industrial production would optimize solvent systems (e.g., dichloromethane or ethyl acetate) and reagent stoichiometry to maximize yield. Continuous-flow reactors might enhance efficiency, reducing reaction times compared to batch processes.

Physicochemical Properties

Solubility and Stability

The compound is expected to exhibit limited solubility in water due to its hydrophobic benzyl and chlorophenyl groups. It is more soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dichloromethane. Stability studies on analogous compounds suggest resistance to hydrolysis under neutral conditions but susceptibility to strong acids or bases.

Spectroscopic Data

-

IR Spectroscopy: A strong absorption band near 1650 cm⁻¹ corresponds to the amide carbonyl (C=O) stretch.

-

NMR:

-

¹H NMR: Signals for the benzyl protons (δ 7.2–7.4 ppm), piperidine protons (δ 2.5–3.5 ppm), and aromatic protons of the 2-chlorobenzamide (δ 7.3–7.6 ppm).

-

¹³C NMR: Carbonyl carbon at δ ~167 ppm, aromatic carbons between δ 125–140 ppm.

-

Applications in Scientific Research

Medicinal Chemistry

This compound serves as a scaffold for developing multifunctional agents targeting AD. Modifications to the benzamide moiety (e.g., introducing methoxy or fluorine groups) could optimize pharmacokinetic profiles.

Chemical Probes

The piperidine core’s conformational flexibility makes it a valuable probe for studying receptor-ligand interactions in GPCRs (G-protein-coupled receptors) .

Comparison with Structural Analogs

Table 2: Comparative Analysis of Benzamide Derivatives

| Compound | AChE IC₅₀ (nM) | MAO-B IC₅₀ (nM) | LogP |

|---|---|---|---|

| N-(1-Benzylpiperidin-4-yl)-4-chlorobenzamide | 120 | 450 | 3.8 |

| N-(1-Benzylpiperidin-4-yl)-2-chlorobenzamide | [Data pending] | [Data pending] | ~3.5 |

| Donepezil (Reference) | 6.7 | >10,000 | 4.3 |

The ortho-chloro substitution may reduce AChE affinity compared to the para isomer but improve MAO-B selectivity.

Future Research Directions

-

Synthetic Optimization: Explore greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability.

-

In Vivo Studies: Assess bioavailability and neuroprotective efficacy in animal models of AD.

-

Structure-Activity Relationships (SAR): Systematically vary substituents to elucidate key pharmacophores.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume